Pyrazole Amide Chemotype Distinction
JAMI1001A belongs to a distinct pyrazole amide chemotype, representing a fourth structural class of AMPA receptor PAMs that is separate from the three historically established classes: benzamides, thiadiazides, and biarylsulfonamides [1]. The compound was developed through a structure-based drug design strategy rather than through analoging from existing PAM scaffolds, resulting in a unique binding profile that combines elements previously observed across different modulator classes [1].
| Evidence Dimension | Chemical scaffold classification |
|---|---|
| Target Compound Data | Pyrazole amide chemotype |
| Comparator Or Baseline | Benzamides, thiadiazides, biarylsulfonamides (established classes) |
| Quantified Difference | Qualitative distinction: unique scaffold not belonging to any of the three previously described PAM classes |
| Conditions | Classification based on chemical structure and binding mode characterization |
Why This Matters
This unique chemotype offers a distinct intellectual property position and may confer different physicochemical and pharmacokinetic properties compared to legacy PAM scaffolds, making JAMI1001A valuable for comparative pharmacology studies and structure-activity relationship investigations.
- [1] Harms JE, Benveniste M, Maclean JKF, Partin KM, Jamieson C. Functional analysis of a novel positive allosteric modulator of AMPA receptors derived from a structure-based drug design strategy. Neuropharmacology. 2013;64:45-52. doi:10.1016/j.neuropharm.2012.06.008. View Source
